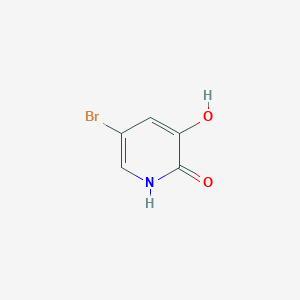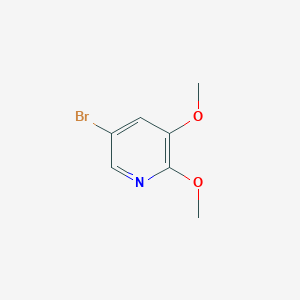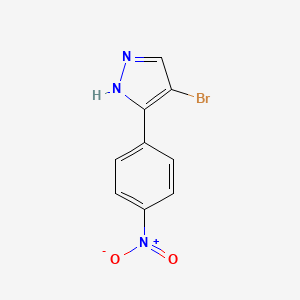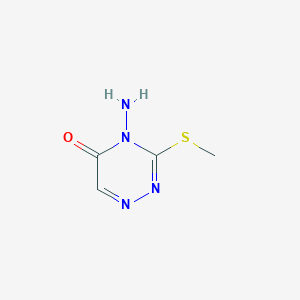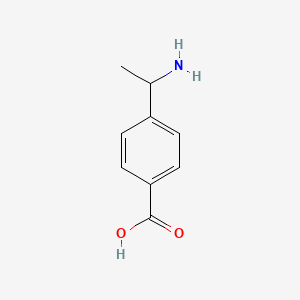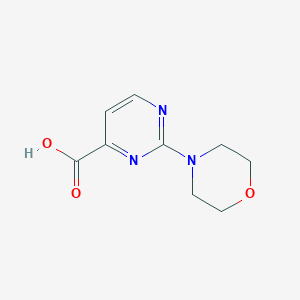
1-(2-Bromo-1-fluoroethyl)-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromo-1-fluoroethyl)-4-methylbenzene is a halogenated organic compound with the molecular formula C9H10BrF It is characterized by the presence of a bromine and a fluorine atom attached to an ethyl group, which is further connected to a benzene ring substituted with a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-1-fluoroethyl)-4-methylbenzene typically involves the halogenation of 4-methylbenzene (toluene) derivatives. One common method is the bromofluorination of 4-methylstyrene. The reaction conditions often include the use of bromine and a fluorinating agent such as hydrogen fluoride or a fluorine gas under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes where toluene derivatives are subjected to bromination and fluorination in the presence of catalysts to enhance the reaction efficiency and yield. The process is optimized to ensure the selective substitution of hydrogen atoms with bromine and fluorine atoms.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Bromo-1-fluoroethyl)-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones and reduced to form hydrocarbons.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex aromatic compounds.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce alcohols or ketones.
- Reduction reactions result in the formation of hydrocarbons.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromo-1-fluoroethyl)-4-methylbenzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-(2-Bromo-1-fluoroethyl)-4-methylbenzene exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bromine and fluorine atoms can form strong interactions with these targets, influencing their activity and leading to various biological effects. The pathways involved may include signal transduction mechanisms where the compound modulates the activity of specific proteins or enzymes.
Vergleich Mit ähnlichen Verbindungen
- 1-Bromo-4-(2-bromo-1-fluoroethyl)benzene
- (2-Bromo-1-fluoroethyl)benzene
Comparison: 1-(2-Bromo-1-fluoroethyl)-4-methylbenzene is unique due to the presence of both bromine and fluorine atoms on the ethyl group and a methyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, making it more reactive in certain types of chemical reactions compared to its analogs .
Eigenschaften
IUPAC Name |
1-(2-bromo-1-fluoroethyl)-4-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrF/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,9H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUGGWCFPDNJNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CBr)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50457262 |
Source


|
| Record name | Benzene, 1-(2-bromo-1-fluoroethyl)-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66472-41-1 |
Source


|
| Record name | Benzene, 1-(2-bromo-1-fluoroethyl)-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
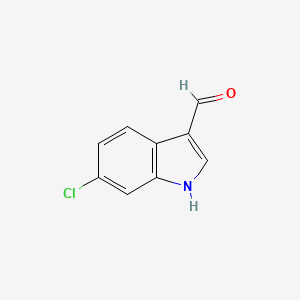
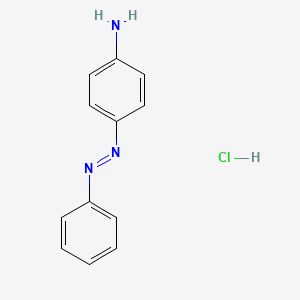
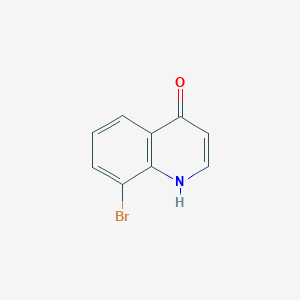
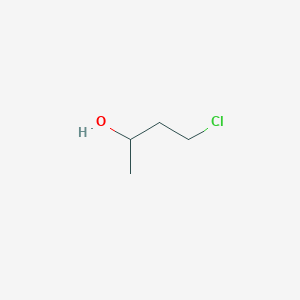
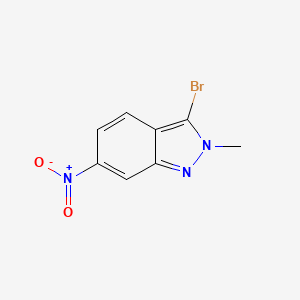
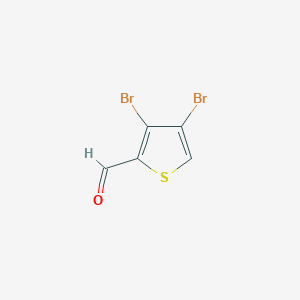
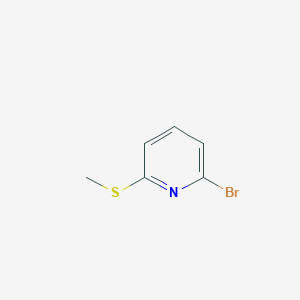
![8-bromo-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B1280215.png)
